Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate
Description
Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a carbamate group, a bromophenyl group, and a sulfonyl group, making it a versatile molecule for chemical reactions and industrial applications.
Properties
IUPAC Name |
2-methylpropyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12(2)11-24-17(21)19-14-7-9-16(10-8-14)25(22,23)20-15-5-3-13(18)4-6-15/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVMAHCWDUFDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 4-bromophenylamine: This can be achieved through the bromination of aniline.
Sulfonylation: The 4-bromophenylamine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Carbamoylation: The final step involves the reaction of the sulfonylated intermediate with isobutyl chloroformate to form the desired carbamate compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.
Chemical Reactions Analysis
Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Isobutyl 4-(4-bromophenylaminosulfonyl)phenylcarbamate can be compared with other similar compounds, such as:
Isobutyl 4-(4-chlorophenylaminosulfonyl)phenylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Isobutyl 4-(4-methylphenylaminosulfonyl)phenylcarbamate: Contains a methyl group instead of bromine.
Isobutyl 4-(4-nitrophenylaminosulfonyl)phenylcarbamate: Features a nitro group instead of bromine.
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